1-(4-Bromothiophen-2-yl)cyclopropan-1-amine
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Overview
Description
1-(4-Bromothiophen-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C7H8BrNS It features a cyclopropane ring attached to a thiophene ring substituted with a bromine atom at the 4-position and an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromothiophen-2-yl)cyclopropan-1-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Cyclopropanation: The brominated thiophene is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane or a cyclopropylcarbene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromothiophen-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl, alkyl, or aryl groups, using reagents like sodium hydroxide or Grignard reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.
Substitution: Sodium hydroxide, Grignard reagents, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated cyclopropanamine.
Substitution: Various substituted cyclopropanamines.
Scientific Research Applications
1-(4-Bromothiophen-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromothiophen-2-yl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and amine groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, influencing their activity and function. The cyclopropane ring provides rigidity and spatial orientation, which can enhance binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)cyclopropan-1-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine: Contains a pyrimidine ring instead of a thiophene ring.
1-(4-Bromo-2-thienyl)methylcyclopropan-1-amine: Similar structure but with a methyl group on the cyclopropane ring.
Uniqueness
1-(4-Bromothiophen-2-yl)cyclopropan-1-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to phenyl or pyrimidine rings. This can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C7H8BrNS |
---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
1-(4-bromothiophen-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H8BrNS/c8-5-3-6(10-4-5)7(9)1-2-7/h3-4H,1-2,9H2 |
InChI Key |
ROLHRAORMNMMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CS2)Br)N |
Origin of Product |
United States |
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